The synthesis of trans-dihydronarciclasine has been approached through several methods, often emphasizing stereoselectivity and efficiency. Notable techniques include:
These synthetic pathways demonstrate the versatility and complexity involved in producing this alkaloid.
The molecular structure of trans-dihydronarciclasine consists of multiple fused rings typical of phenanthridone alkaloids. Its specific structural data includes:
The stereochemistry of trans-dihydronarciclasine is significant for its interaction with biological targets, impacting its pharmacological profile .
trans-Dihydronarciclasine participates in various chemical reactions that can modify its structure or enhance its properties:
These reactions are essential for developing analogs with improved therapeutic potential.
The mechanism of action for trans-dihydronarciclasine primarily involves its interaction with cellular targets related to cancer treatment. It is believed to exert its effects through:
Data supporting these mechanisms highlight the importance of further research into the specific pathways modulated by this alkaloid.
trans-Dihydronarciclasine exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the compound's applicability in scientific research and medicinal chemistry.
The scientific applications of trans-dihydronarciclasine are primarily focused on its potential as an antitumor agent. Research indicates that it may be effective against various cancer types due to its ability to inhibit cell proliferation and induce apoptosis. Additionally, ongoing studies aim to explore:
The discovery of trans-dihydronarciclasine is intertwined with the broader investigation of bioactive alkaloids from the Amaryllidaceae plant family. Initial identification occurred indirectly through the catalytic hydrogenation of the parent compound narciclasine in 1975, yielding both cis- and trans-isomers as minor products [3] [9]. A significant advance came in 1990, when the research group led by George R. Pettit isolated natural trans-dihydronarciclasine directly from the bulbs of Zephyranthes candida (now classified as Zephyranthes minuta), collecting 33.0 mg from 8.6 kg of fresh Hymenocallis caribaea bulbs [1] [3]. This isolation coincided with the National Cancer Institute (NCI)’s screening efforts in the early 1990s, which systematically evaluated Amaryllidaceae extracts against diverse cancer cell lines. Pettit’s subsequent structure-activity relationship (SAR) studies of eight alkaloids revealed trans-dihydronarciclasine as a structurally minimal pharmacophore exhibiting nanomolar potency, cementing its significance in medicinal chemistry [1].
Table 1: Key Historical Milestones in trans-Dihydronarciclasine Research
Year | Event | Source Plant | Significance |
---|---|---|---|
1975 | First observed as hydrogenation product of narciclasine | Synthetic | Identification of cis/trans isomers |
1990 | Direct isolation from natural source | Zephyranthes candida | Structural confirmation; biological screening initiation |
1993 | NCI COMPARE algorithm analysis | N/A | Correlation (0.92) with pancratistatin’s mechanism; target uniqueness confirmed |
2009 | Palladium-catalyzed synthetic method developed | Synthetic | Improved access for preclinical studies |
2018 | Asymmetric total synthesis achieved | Synthetic | Gram-scale production enabled |
trans-Dihydronarciclasine demonstrates potent and selective anticancer activity validated across multiple assay systems. Against the NCI’s panel of 60 human cancer cell lines, it exhibited a mean growth inhibition (GI₅₀) value of 12.6 nM, vastly outperforming its cis-isomer (GI₅₀ ~3800 nM) [3]. Crucially, the NCI’s COMPARE pattern-recognition algorithm revealed a high correlation coefficient (0.92) with the activity profile of pancratistatin, indicating a shared, unique mechanism distinct from conventional chemotherapeutics [1] [3]. Mechanistically, it induces mitochondria-mediated apoptosis in cancer cells without comparable toxicity to normal fibroblasts. Studies confirm activation of the caspase cascade and disruption of protein synthesis via ribosome targeting, similar to narciclasine [5]. Notably, its antiviral activity against Zika virus and other RNA viruses further underscores its multifunctional bioactivity profile [4].
Table 2: Anticancer Mechanisms and Potency of trans-Dihydronarciclasine
Biological Activity | Experimental Model | Key Metric | Comparative Insight |
---|---|---|---|
Cytotoxicity | NCI-60 cancer cell line panel | Mean GI₅₀ = 12.6 nM | >300-fold more potent than cis-isomer |
Mechanism Correlation | COMPARE algorithm | Pancratistatin similarity: 0.92 | Indicates shared, unique molecular target |
Apoptosis Induction | Jurkat T-leukemia cells | Caspase-3/7 activation; DNA fragmentation | Non-necrotic cell death; minimal effect on healthy cells |
Mitochondrial Targeting | MCF-7/PC-3 cancer cells | Loss of membrane potential | Selective cancer cell toxicity demonstrated |
Antiviral Activity | Zika virus, Dengue virus | EC₅₀ = 0.01–0.1 µM | Suggests broad RNA virus inhibition |
trans-Dihydronarciclasine belongs to the phenanthridone subclass of Amaryllidaceae alkaloids, characterized by a fused tetracyclic system (rings A-D) with a lactam functionality (Ring D). Its core structure features a phenanthridone skeleton incorporating a glucose-derived cyclohexane ring with five contiguous stereocenters [1] [10]. The defining structural elements include:
Structurally, it is classified as the dihydro-derivative of narciclasine, differing from pancratistatin by the absence of a lactone ring at C-1/C-2. SAR studies confirm that hydroxyl groups at C-2 and C-3 are critical for activity, while modifications at C-1 or C-7 moderately reduce but do not eliminate potency [1] [10].
Table 3: Structural Features of trans-Dihydronarciclasine vs. Key Phenanthridone Alkaloids
Structural Feature | trans-Dihydronarciclasine | Narciclasine | Pancratistatin | Lycoricidine |
---|---|---|---|---|
C2-C3 Bond | Saturated (single bond) | Unsaturated (double bond) | Unsaturated (double bond) | Unsaturated (double bond) |
B/C Ring Fusion | trans | trans | trans | trans |
C1 Functional Group | OH | OH | Lactone bridge | OH |
C7 Oxygenation | OH | OH | OH | H |
Key Stereocenters | 4R,4aR,6S,10bR | 4R,4aR,10bR | 1S,2R,3S,4aR,10bS | 4R,4aR,10bR |
Bioactivity (avg. GI₅₀) | 12.6 nM | ~1–10 nM | ~1–50 nM | ~100 nM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: